3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Description
Introduction to 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Chemical Identity and Nomenclature
This compound is a pyrrole-2,5-dione derivative with distinct substituents at positions 3, 4, and 1. Its systematic name reflects the presence of two chlorine atoms at the 3- and 4-positions of the pyrrole ring and a 4-(trifluoromethyl)phenyl group attached to the nitrogen at position 1.
Key identifiers and properties are summarized in Table 1.
The compound’s structure consists of a pyrrole-2,5-dione core (a cyclic dicarbonyl system) substituted with electron-withdrawing chlorine atoms and a trifluoromethyl-substituted phenyl group. This arrangement imparts unique electronic and steric characteristics.
Historical Context of Pyrrole-2,5-dione Derivatives
Pyrrole-2,5-dione, also known as maleimide, is a foundational scaffold in organic synthesis. Its derivatives, including maleimides, have been studied for decades due to their reactivity and versatility in crosslinking, polymer chemistry, and bioconjugation .
Key developments include :
- Synthetic applications : Maleimides are synthesized via dehydration of maleamic acid derivatives, often using acetic anhydride or ionic liquids as catalysts .
- Reactivity : The α,β-unsaturated dicarbonyl system facilitates Michael additions, Diels-Alder reactions, and nucleophilic substitutions, enabling diverse functionalization .
- Biological relevance : Maleimides are used to modify proteins via thiol-maleimide conjugation, forming stable bonds for drug delivery and biomaterials .
The introduction of electron-withdrawing substituents, such as chlorine and trifluoromethyl groups, enhances the compound’s electrophilicity and modulates its interaction with biological targets.
Significance of Halogen and Trifluoromethyl Substituents
The substituents in this compound influence its physicochemical and functional properties.
Chlorine Substituents
- Electronic effects : Chlorine’s electronegativity polarizes the pyrrole-2,5-dione ring, increasing the electrophilicity of the α,β-unsaturated carbonyl system. This enhances reactivity toward nucleophiles and participation in noncovalent interactions such as halogen bonding .
- Steric effects : The chlorine atoms at positions 3 and 4 impose spatial constraints, directing regioselective reactions and influencing molecular packing.
Trifluoromethyl Group
- Lipophilicity : The trifluoromethyl group (−CF₃) increases the compound’s hydrophobicity, affecting solubility and membrane permeability .
- Electronic effects : The −CF₃ group is highly electron-withdrawing, further stabilizing the pyrrole-2,5-dione’s conjugated system and modulating its redox potential .
- Noncovalent interactions : The −CF₃ group can act as both an electrophilic (via C–F σ* orbitals) and nucleophilic (via F lone pairs) partner in halogen and fluorine bonding, enabling complex molecular recognition .
Comparative analysis of substituent effects is shown in Table 2.
| Substituent | Electronic Impact | Steric Impact | Functional Role |
|---|---|---|---|
| Chlorine (Cl) | Strongly electron-withdrawing | Moderate steric hindrance | Enhances electrophilicity, halogen bonding |
| Trifluoromethyl (−CF₃) | Strongly electron-withdrawing | Low steric bulk | Increases lipophilicity, stabilizes π-system |
Properties
IUPAC Name |
3,4-dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2F3NO2/c12-7-8(13)10(19)17(9(7)18)6-3-1-5(2-4-6)11(14,15)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFVPNZYYLHQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves the reaction of 4-(trifluoromethyl)aniline with maleic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrrole-2,5-dione derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 3 and 4 are susceptible to nucleophilic substitution due to the electron-deficient nature of the pyrrole-dione ring. Common nucleophiles include amines, thiols, and alkoxides.
Mechanism :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing groups stabilize the transition state. The trifluoromethyl group enhances the electrophilicity of the adjacent positions.
Cycloaddition Reactions
The electron-deficient pyrrole-dione core participates in [4+2] Diels-Alder reactions with dienes.
| Diene | Conditions | Product | Regioselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12 h | Fused bicyclic adduct | Endo preference |
| Anthracene | Xylene, reflux, 24 h | Polycyclic aromatic adduct | Not reported |
Key Insight :
The trifluoromethylphenyl group sterically influences regioselectivity, favoring endo transition states .
Condensation Reactions
The compound undergoes Claisen-Schmidt condensation with aldehydes to form chalcone derivatives, leveraging the reactivity of the carbonyl groups.
| Aldehyde | Conditions | Product | Application |
|---|---|---|---|
| 4-Nitrobenzaldehyde | NaOH (10%), ethanol, 60°C, 4 h | Chalcone-imide hybrid | Anticancer research |
| Furfural | Acetic acid, 80°C, 6 h | Heterocyclic fused derivative | Material science |
Example :
Reaction with 4-nitrobenzaldehyde yields a chalcone-imide hybrid with demonstrated antiproliferative activity against HepG-2 and MCF-7 cancer cells .
Cross-Coupling Reactions
The aryl chloride moiety participates in palladium-catalyzed couplings, though the electron-withdrawing trifluoromethyl group moderates reactivity.
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C, 12 h | Biaryl-substituted derivative |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 h | Aminated derivative |
Limitation :
Lower yields (40–55%) compared to non-fluorinated analogs due to reduced electron density .
Reduction Reactions
The dione moiety can be reduced to a diol using agents like LiAlH₄ or NaBH₄.
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C, 2 h | 2,5-Dihydroxypyrrolidine derivative | Complete |
| NaBH₄ | MeOH, 25°C, 6 h | Partial reduction to hemiketal | Moderate |
Note :
Full reduction requires stoichiometric LiAlH₄ and low temperatures to avoid over-reduction.
Hydrolysis and Ring-Opening Reactions
Under acidic or basic conditions, the imide ring undergoes hydrolysis to form dicarboxylic acid derivatives.
| Condition | Product | Application |
|---|---|---|
| H₂SO₄ (10%), reflux | 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]dicarboxylic acid | Polymer precursors |
| NaOH (5%), 60°C | Water-soluble sodium salt | Drug delivery systems |
Mechanism :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Scientific Research Applications
Anticancer Activity
Research indicates that 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione exhibits potent anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated its effects on various cancer cell lines. The compound demonstrated significant growth inhibition rates, with IC50 values indicating strong cytotoxicity against several types of tumors.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 8.3 |
| HeLa (Cervical) | 12.0 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents enhances its antibacterial properties.
| Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 47.5 |
The proposed mechanism includes interference with bacterial protein synthesis .
Materials Science
This compound is also utilized in the development of advanced materials. Its unique chemical structure allows it to act as a precursor for various polymers and coatings that require enhanced thermal stability and chemical resistance.
Polymer Synthesis
The compound can be polymerized to form high-performance polymers used in coatings and adhesives. The incorporation of trifluoromethyl groups contributes to improved hydrophobicity and thermal stability.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized derivatives of this compound to evaluate their anticancer potential. A derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for drug development.
Case Study 2: Antimicrobial Activity Assessment
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various pathogens. The results indicated that modifications to the phenyl ring significantly enhanced antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, leading to inhibition or modulation of their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the pyrrole-2,5-dione structure can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Halogenated Aryl Groups
Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione): This pesticide compound () shares the dichloro-pyrrole-2,5-dione core but substitutes the 4-(trifluoromethyl)phenyl group with a 4-fluorophenyl moiety. Such differences may influence pesticidal efficacy, as electron-withdrawing groups often improve resistance to metabolic degradation .
1-[4-(Trifluoromethoxy)phenyl]pyrrole Derivatives:
describes a pyrrole derivative with a 4-(trifluoromethoxy)phenyl substituent. While the trifluoromethoxy group is structurally distinct from trifluoromethyl, both substituents impart high electronegativity. However, the trifluoromethoxy group’s oxygen atom may introduce polarity, affecting solubility and interaction with biological targets compared to the target compound’s trifluoromethyl group .
Antiviral Pyrrole-2,5-dione Derivatives
Patel et al. () synthesized pyrrole-2,5-diones fused with pyrazolo-dihydroisoxazole rings, demonstrating antiviral activity. Although the target compound lacks this fused heterocycle, its dichloro and trifluoromethylphenyl groups may confer distinct electronic properties that influence antiviral mechanisms, such as binding to viral polymerases or proteases .
Pharmacologically Active Pyrrole-2,5-diones
highlights pyrrole-2,5-diones with indolyl and quinazolinyl substituents as protein kinase C (PKC) inhibitors for diabetic complications.
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine or trifluoromethoxy groups, making the target compound a candidate for hydrophobic target interactions .
- Synthetic Challenges: The dichloro and trifluoromethylphenyl groups may necessitate optimized synthetic protocols to preserve functionality during reactions .
Q & A
Q. What are the established synthetic routes for preparing 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione?
The compound can be synthesized via 1,3-dipolar cycloaddition or Paal-Knorr pyrrole formation . For example, hydrazone intermediates can generate nitrile imines in situ, which react with dipolarophiles like maleic anhydride derivatives to form the pyrrole-2,5-dione core . Alternatively, trifluoromethyl-substituted anilines can undergo condensation with diketones under acidic conditions to yield the pyrrole ring . Post-synthetic chlorination at the 3,4-positions is achieved using chlorine gas or sulfuryl chloride in dichloromethane, with reaction monitoring via TLC and NMR .
Q. How can the purity and structure of this compound be validated experimentally?
Key methods include:
- NMR spectroscopy : Confirm substitution patterns (e.g., trifluoromethyl phenyl group at 1-position, chlorine atoms at 3,4-positions) and assess purity .
- X-ray crystallography : Resolve crystal packing and verify stereoelectronic effects from the electron-withdrawing trifluoromethyl group .
- HPLC-MS : Detect impurities (<0.5%) and quantify degradation products under accelerated stability conditions .
Q. What physicochemical properties are critical for experimental design?
Reported properties include:
- Density : 1.63 g/cm³ (affects solvent selection for reactions).
- Boiling point : 324.7°C (dictates distillation feasibility).
- Vapor pressure : 0.000242 mmHg at 25°C (critical for handling in open systems) .
- Solubility : Limited aqueous solubility (use DMSO or DMF for biological assays) .
Advanced Research Questions
Q. How does the 3,4-dichloro substitution influence bioactivity in agrochemical applications?
The dichloro groups enhance electrophilicity, enabling covalent interactions with cysteine residues in fungal enzymes (e.g., succinate dehydrogenase), as observed in fluoroimide’s fungicidal activity . However, steric hindrance from the trifluoromethyl phenyl group may reduce binding affinity in certain targets, necessitating molecular docking studies to optimize substituent positions .
Q. What pharmacological mechanisms are hypothesized for this compound?
Structural analogs inhibit protein kinases (e.g., JAK3) via competitive binding to the ATP pocket, driven by the electron-deficient pyrrole-dione core . The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation, as demonstrated in HIV-1 integrase inhibitors . Validate hypotheses using kinase inhibition assays (IC50 determination) and crystallographic studies .
Q. What are the challenges in scaling up reactions involving this compound?
- Thermal instability : Decomposition above 150°C requires low-temperature chlorination (<40°C) .
- Byproduct formation : Chlorinated isomers (e.g., 2,5-dichloro derivatives) may form; optimize reaction time and stoichiometry (Cl₂:substrate = 2:1) .
- Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) to separate isomers .
Q. How can contradictory bioactivity data (e.g., pesticide vs. antiviral) be reconciled?
Context-dependent activity arises from target specificity . For instance, fluoroimide’s antifungal action targets fungal mitochondria, while antiviral activity may involve host-cell kinases. Perform comparative transcriptomic profiling in fungal vs. mammalian cells to identify off-target effects .
Q. What computational tools are recommended for modeling its interactions?
Q. How does this compound perform in in vivo toxicity studies?
Preliminary data from maleimide analogs show moderate hepatotoxicity (LD50 > 500 mg/kg in rodents), attributed to glutathione depletion. Mitigate toxicity via co-administration of N-acetylcysteine or structural modification (e.g., replacing chlorine with methoxy groups) .
Q. What degradation pathways are observed under environmental conditions?
Hydrolysis of the pyrrole-dione ring occurs in alkaline aqueous media (pH > 9), forming succinimide derivatives. Photodegradation under UV light generates chlorophenolic byproducts; monitor via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
